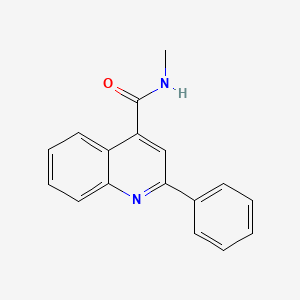

N-methyl-2-phenylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-18-17(20)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQVDWJIGGZGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Organic Transformations of N Methyl 2 Phenylquinoline 4 Carboxamide and Its Precursors

Established Synthetic Routes to 2-Phenylquinoline-4-Carboxylic Acids

The formation of the 2-phenylquinoline-4-carboxylic acid core is a critical step, and several named reactions in organic chemistry have been traditionally employed for this purpose.

Pfitzinger Reaction and its Mechanistic Variants

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. scispace.comresearchgate.net

The mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound (in this case, a ketone like acetophenone (B1666503) to introduce the phenyl group at the 2-position) to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. scispace.com

A general representation of the Pfitzinger reaction is as follows:

Reactants: Isatin, Acetophenone, Potassium Hydroxide

Solvent: Typically a protic solvent like aqueous ethanol

Conditions: Reflux

Product: 2-Phenylquinoline-4-carboxylic acid

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| Isatin | Acetophenone | KOH | 20% aq. EtOH | 80-90 °C, 18-36 h | 2-Phenylquinoline-4-carboxylic acid | 49-84% semanticscholar.org |

| Isatin | Substituted Acetophenones | KOH | EtOH | 85°C, 8h | Substituted 2-phenylquinoline-4-carboxylic acids | 35% frontiersin.org |

Mechanistic variants of the Pfitzinger reaction have been developed to improve yields and substrate scope. One such variation involves the use of 3-substituted-3-hydroxyindolin-2-ones, which can be synthesized from the aldol reaction of isatin and acetophenone. These intermediates can then be converted to 2-phenylquinoline-4-carboxamides in a one-pot synthesis. scispace.com

Doebner Reaction and Analogous Cyclization Pathways

The Doebner reaction provides an alternative and widely used route to 2-substituted quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an aldehyde (such as benzaldehyde), and pyruvic acid. researchgate.net

The reaction mechanism is believed to proceed through two possible pathways. One pathway involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration. The Doebner reaction serves as a valuable alternative to the Pfitzinger reaction for the synthesis of these quinoline (B57606) derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |

| Aniline | Benzaldehyde | Pyruvic Acid | - | - | 2-Phenylquinoline-4-carboxylic acid |

| Aniline | 2-Nitrobenzaldehyde | Pyruvic acid | Ethanol | Reflux | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid |

Alternative Condensation Reactions for Quinoline Ring Formation

Beyond the classical Pfitzinger and Doebner reactions, other condensation methodologies have been explored for the synthesis of the quinoline ring system. One notable method involves a one-pot synthesis from 3-substituted-3-hydroxyindolin-2-ones in the presence of ammonium acetate, which directly yields 2-phenylquinoline-4-carboxamides. scispace.com While this method directly produces the amide, it underscores the versatility of condensation strategies in this chemical space. The reaction proceeds through ring opening of the 3-hydroxyindoline followed by cyclization. scispace.com

Amide Bond Formation Strategies for Carboxamide Derivatives

Once the 2-phenylquinoline-4-carboxylic acid precursor is obtained, the subsequent step involves the formation of the N-methyl amide bond to yield the target compound, N-methyl-2-phenylquinoline-4-carboxamide.

Direct Coupling Methodologies

Direct amidation methods aim to form the amide bond from the carboxylic acid and amine with minimal use of activating agents. One straightforward approach involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. For instance, 2-phenylquinoline-4-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form 2-phenylquinoline-4-carbonyl chloride. researchgate.net This acyl chloride can then be reacted directly with methylamine (B109427) or a precursor like N-methylaniline to form the corresponding amide. researchgate.netprepchem.com

Another direct method that has been developed for the synthesis of substituted 2-phenylquinoline-4-carboxamides involves the reaction of 3-substituted-3-hydroxyindolin-2-ones with an amine source in a one-pot procedure. scispace.com While the original report uses ammonium acetate to generate the primary amide, this methodology could potentially be adapted using methylamine to directly obtain the N-methyl derivative.

A novel approach for the direct synthesis of secondary amides utilizes urea derivatives as the nitrogen source in the presence of a catalyst. For instance, N,N'-dimethylurea can be reacted with a carboxylic acid to yield the corresponding N-methyl amide, avoiding the need to handle methylamine gas directly. nih.gov

| Carboxylic Acid Derivative | Amine | Reagents/Conditions | Product |

| 2-Phenylquinoline-4-carboxylic acid chloride hydrochloride | N-Methylaniline | Methylene chloride, 0-10 °C | N-Methyl-N-phenyl-2-phenylquinoline-4-carboxamide prepchem.com |

| 3-Substituted-3-hydroxyindolin-2-ones | Ammonium acetate | Ethanol, 6-10 h | Substituted 2-phenylquinoline-4-carboxamides scispace.com |

| Carboxylic Acids | N,N'-Dimethylurea | Mg(NO₃)₂ or Imidazole catalyst, 120-130 °C | N-Methyl amides nih.gov |

Utilisation of Coupling Agents in this compound Synthesis

Coupling agents are widely employed in amide bond formation to facilitate the reaction between a carboxylic acid and an amine under milder conditions by activating the carboxylic acid. A variety of such reagents have been successfully used in the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives.

Commonly used coupling agents include carbodiimides and phosphonium or uronium salts. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and 1-hydroxybenzotriazole (HOBt) are frequently used, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). semanticscholar.orgfrontiersin.org

The general procedure involves dissolving the 2-phenylquinoline-4-carboxylic acid in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of the coupling agent, a base, and finally the amine (in this case, methylamine or a solution thereof). The coupling agent reacts with the carboxylic acid to form a highly reactive activated intermediate, which is then readily attacked by the amine to form the stable amide bond.

| Carboxylic Acid | Amine | Coupling Agent(s) | Base | Solvent | Product |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Various amines | HBTU, HOBt | DIPEA | DMF | Substituted 2-phenylquinoline-4-carboxamides semanticscholar.org |

| 2-Phenylquinoline-4-carboxylic acid | 4-(Piperazine-1-yl) methyl benzoate | TBTU | Et₃N | DCM | Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate frontiersin.org |

Introduction of the N-Methyl Moiety into the Carboxamide Framework

The incorporation of an N-methyl group into the carboxamide functionality of the 2-phenylquinoline-4-carboxamide scaffold is a critical synthetic step that can be achieved through two primary pathways. These routes involve either the post-amidation alkylation of a primary amide or the direct use of methylamine in the initial amide bond formation. The choice of strategy often depends on the availability of starting materials, substrate compatibility, and desired reaction efficiency.

Strategies for Selective N-Alkylation of the Amide Nitrogen

Direct N-methylation of a pre-formed 2-phenylquinoline-4-carboxamide presents a challenge in achieving monoselective alkylation without side reactions. The amide nitrogen is generally less nucleophilic than other potential sites, and harsh conditions can lead to over-alkylation or reaction at other positions on the heterocyclic scaffold. However, modern synthetic methods have been developed to facilitate the selective N-methylation of amides under milder conditions.

One effective strategy involves the use of solid, easy-to-handle quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), as methylating agents under mildly basic conditions. acs.org This method offers an advantage over traditional reagents like methyl iodide or dimethyl sulfate, which are often more toxic and less selective. The reaction typically proceeds by deprotonation of the amide N-H with a suitable base, followed by nucleophilic attack of the resulting amidate anion on the methylating agent. The byproduct, N,N-dimethylaniline, can be readily removed through an acidic workup or chromatography. acs.org Another approach utilizes cooperative catalysis, for instance, a combination of DABCO and Fe₃O₄, to achieve atom-economic N-methylation of carboxylic acids' corresponding amides, although this is more commonly applied in a one-pot synthesis from the acid. researchgate.net

| Methylating Agent | Base | Solvent | Typical Conditions | Ref |

| Phenyltrimethylammonium Iodide (PhMe₃NI) | K₃PO₄ | Dioxane | 100-120 °C | acs.org |

| Methyl Iodide (CH₃I) | NaH | DMF / THF | 0 °C to RT | General |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃ | Acetone | Reflux | General |

This table presents common laboratory reagents for the N-methylation of amides. Conditions may vary based on the specific substrate.

Pre-functionalized Amine Reactants in Amidation Reactions

A more direct and widely employed method for synthesizing this compound involves the coupling of its carboxylic acid precursor, 2-phenylquinoline-4-carboxylic acid, with methylamine. researchgate.net This approach is a standard amidation reaction where the carboxylic acid is first activated to facilitate the nucleophilic attack by the amine. A variety of coupling reagents are available to promote this transformation, ensuring high yields and purity under relatively mild conditions.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. acs.org Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. semanticscholar.org The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. semanticscholar.org

| Coupling Reagent | Additive | Base | Solvent | Ref |

| BOP | - | TEA | DMF | |

| EDC | HOBt | - | DMF | acs.org |

| HBTU | HOBt | DIPEA | DMF | semanticscholar.org |

| TBTU | - | Et₃N | DCM | frontiersin.org |

| CDMT | N-methylmorpholine | - | DCM | acs.org |

This table summarizes common coupling systems for the amidation of carboxylic acids with amines.

Strategic Modifications and Derivatization Approaches to the 2-Phenylquinoline-4-Carboxamide Scaffold

Further functionalization of the this compound core is essential for exploring structure-activity relationships in various chemical and biological contexts. Strategic modifications can be made at several positions on both the quinoline and the 2-phenyl ring systems through a variety of established organic transformations.

Suzuki Coupling and Related Cross-Coupling Reactions at the Quinoline Ring

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and are widely used in medicinal chemistry. mdpi.com To apply this to the 2-phenylquinoline-4-carboxamide scaffold, a halogenated precursor is required, such as a bromo- or chloro-substituted quinoline. For instance, a 2-(halophenyl)quinoline-4-carboxamide or a halo-substituted 2-phenylquinoline-4-carboxamide can be coupled with a variety of aryl or heteroaryl boronic acids or esters. acs.orgmdpi.com

This reaction typically employs a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base like potassium carbonate. mdpi.com The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents onto the aromatic framework, enabling rapid generation of analog libraries for further investigation. semanticscholar.orgresearchgate.net

| Reaction Components | Catalyst | Base | Solvent | Result | Ref |

| Halo-quinoline + Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Toluene/Water | Aryl-substituted quinoline | mdpi.com |

| Bromo-quinoline + Arylboronic acid | Na₂PdCl₄ / sSPhos | - | Water | Biaryl formation | mdpi.com |

| 2-chloroquinoline derivative + Boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 2-Arylquinoline derivative | acs.org |

This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions involving quinoline substrates.

Substituent Introduction via Electrophilic Aromatic Substitution on Phenyl or Quinoline Rings

Electrophilic aromatic substitution (SₑAr) provides a direct method for introducing functional groups onto the aromatic rings of the scaffold. makingmolecules.com The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Consequently, reactions typically occur on the more electron-rich benzene portion of the quinoline nucleus, primarily at positions 5 and 8. quimicaorganica.org The stability of the resulting cationic intermediate dictates this regioselectivity. quimicaorganica.org

Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). wikipedia.org The separate 2-phenyl ring can also undergo electrophilic substitution, with the directing effects governed by any existing substituents on that ring. The quinoline core itself acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring, although reactions on the more activated quinoline ring are often preferred.

| Reaction | Reagents | Typical Electrophile | Position(s) on Quinoline |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5 and 8 |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5 and 8 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5 and 8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5 and 8 |

This table outlines common electrophilic aromatic substitution reactions and the preferred positions of substitution on the quinoline ring.

Reductive and Oxidative Transformations

The 2-phenylquinoline-4-carboxamide scaffold can undergo various reductive and oxidative transformations, although these are less commonly reported for derivatization compared to cross-coupling and SₑAr reactions.

Oxidative reactions can target the quinoline nitrogen to form the corresponding N-oxide. This transformation not only alters the electronic properties of the ring system but can also facilitate subsequent substitution reactions. wikipedia.org If alkyl substituents are present on either the phenyl or quinoline rings, they may be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄), providing a handle for further functionalization. The quinoline ring itself can be part of redox processes, for example, in catalyzing the oxidation of other substrates like catechol in the presence of copper salts. mdpi.com

Reductive transformations can lead to the partial or complete saturation of the heterocyclic ring. Catalytic hydrogenation can reduce the pyridine (B92270) part of the quinoline system to afford a tetrahydroquinoline derivative. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of hydrogenation. The polarography of quinoline derivatives has been studied, indicating their susceptibility to reduction at a dropping-mercury cathode, which points to the electrochemical reducibility of the quinoline core. rsc.org

| Transformation | Reagents / Conditions | Resulting Structure |

| Oxidation | ||

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Quinoline-N-oxide |

| Side-chain Oxidation | KMnO₄, heat | Carboxylic acid derivative |

| Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydroquinoline derivative |

| Electrochemical Reduction | Dropping-mercury cathode | Reduced quinoline species |

This table provides examples of potential oxidative and reductive transformations on the quinoline scaffold.

Nucleophilic Aromatic Substitution on Halogenated Intermediates

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In the context of quinoline synthesis, SNAr reactions on halogenated intermediates provide a powerful tool for introducing a variety of nucleophiles. The generally accepted mechanism involves a two-step addition-elimination process where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is restored in the second step upon the expulsion of the halide ion. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-deficient. This is often achieved by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) ortho or para to the leaving group. libretexts.org The quinoline nucleus, being a heteroaromatic system, is inherently electron-deficient, which can facilitate such substitutions. The reactivity of the halogen leaving group typically follows the order F > Cl ≈ Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial rate-determining nucleophilic attack. nih.gov

While the direct synthesis of this compound often proceeds through the amidation of the corresponding carboxylic acid, the SNAr methodology is highly relevant for creating diverse analogues from halogenated precursors. For instance, a hypothetical intermediate such as 4-chloro-2-phenylquinoline could be subjected to nucleophilic attack to introduce various functionalities at the 4-position.

A well-documented parallel is the regioselective SNAr on 2,4-dichloroquinazoline precursors. nih.gov In these systems, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position. nih.gov This enhanced reactivity is due to the greater electron-withdrawing effect of the pyridinic nitrogen on the C4 position. This regioselectivity allows for the controlled synthesis of 2-chloro-4-aminoquinazolines, which are valuable scaffolds in medicinal chemistry. nih.gov A similar principle would apply to a hypothetical dihalogenated 2-phenylquinoline intermediate, where the C4 position would be preferentially targeted by nucleophiles.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Substrate | Increased by electron-withdrawing groups (EWGs) at ortho/para positions. | EWGs stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org |

| Leaving Group | Generally F > Cl > Br > I. | The rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov |

| Nucleophile | Stronger nucleophiles react faster. | The reaction rate is dependent on the ability of the nucleophile to attack the electron-deficient aromatic carbon. |

| Solvent | Polar aprotic solvents are often preferred. | These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

Introduction of Heterocyclic Moieties and Functional Groups

The 2-phenylquinoline-4-carboxamide scaffold serves as a versatile platform for the introduction of diverse heterocyclic moieties and functional groups, primarily by modifying the amide portion of the molecule. semanticscholar.org This strategy allows for the exploration of structure-activity relationships by appending various pharmacologically relevant groups. The most common synthetic route involves the coupling of 2-phenylquinoline-4-carboxylic acid with a wide array of amines that already contain the desired heterocyclic or functional group. semanticscholar.org

This acid-base coupling reaction typically requires an activating agent for the carboxylic acid, such as thionyl chloride (SOCl₂) or a carbodiimide, to form a more reactive intermediate (e.g., an acyl chloride or an active ester). This intermediate then readily reacts with the primary or secondary amine of the desired moiety to form the final carboxamide product.

Research has demonstrated the successful incorporation of numerous heterocyclic systems onto the 2-phenylquinoline-4-carboxamide core. semanticscholar.orgsemanticscholar.org These modifications are pursued to modulate the biological and physicochemical properties of the parent compound. For example, moieties such as furan, oxadiazole, pyrimidine, and purine have been introduced. semanticscholar.orgsemanticscholar.org

In one approach, 2-phenylquinoline-4-carboxylic acid is treated with an appropriate diamine in the presence of a base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF) to yield bis-quinoline-4-carboxamides. semanticscholar.org This method effectively doubles the quinoline-4-carboxamide functionality within a single molecule. semanticscholar.org The reaction conditions can be adjusted based on the reactivity and solubility of the amine; for less reactive amines, a higher boiling point solvent like N,N-dimethylformamide (DMF) and elevated temperatures may be necessary. semanticscholar.org

Table 2: Examples of Heterocyclic Moieties and Functional Groups Introduced onto the 2-Phenylquinoline-4-carboxamide Scaffold

| Introduced Moiety/Group | Amine Precursor | Synthetic Method | Reference |

|---|---|---|---|

| 2-(2-Furanyl)-1,3,4-oxadiazole | Amine-functionalized oxadiazole | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

| N-(2-Methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | Amine-functionalized pyrimidine | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

| 4,4'-Bithiazole | Amine-functionalized bithiazole | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

| Purine | Aminopurine | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

| Adamantane | Adamantylamine | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

| Resorcinol | Aminoresorcinol | Acid-base coupling | semanticscholar.orgsemanticscholar.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N Methyl 2 Phenylquinoline 4 Carboxamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of quinoline (B57606) carboxamides by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectra of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, the aromatic protons of the quinoline and phenyl rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm. researchgate.netnih.gov The proton on the C3 position of the quinoline ring often presents as a distinct singlet. For N-substituted amides, the signal for the N-H proton can be observed as a singlet, with its chemical shift being sensitive to solvent and concentration; for instance, in a 2-phenyl-N-(4-chlorophenyl)-quinoline-4-carboxamide analog, it appears at 8.18 ppm in CDCl₃, while for the N-(4-nitrophenyl) analog in DMSO-d₆, it is significantly downfield at 11.02 ppm. researchgate.net

¹³C NMR spectroscopy provides further structural detail. The carbonyl carbon (C=O) of the carboxamide group is a key diagnostic signal, typically found in the range of 164-166 ppm. researchgate.net The carbons of the quinoline and phenyl rings resonate between approximately 115 and 160 ppm. For example, in 2-phenyl-N-(4-chlorophenyl)-quinoline-4-carboxamide, the C4 carbon of the quinoline ring is observed at 145.17 ppm, while the C2 carbon (bearing the phenyl group) is at 158.3 ppm. researchgate.net The structural characterization of these compounds is often performed using deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogs of N-Methyl-2-Phenylquinoline-4-Carboxamide Data sourced from studies on N-aryl-2-phenylquinoline-4-carboxamide derivatives in specified solvents.

| Analog | Solvent | ¹H NMR (Selected Signals) | ¹³C NMR (Selected Signals) | Reference |

| 2-Phenyl-N-(4-chlorophenyl) quinoline-4-carboxamide | CDCl₃ | 8.18 (s, 1H, NH), 8.12 (s, 1H, Ar-H), 7.95-8.0 (m, 4H, Ar-H), 7.75 (s, 1H, Ar-H) | 164.2 (C=O), 158.3 (C2), 148.57 (C8a), 145.17 (C4), 119.54 (C3) | researchgate.net |

| 2-Phenyl-N-(4-nitrophenyl) quinoline-4-carboxamide | DMSO-d₆ | 11.02 (s, 1H, NH), 8.13 (d, 1H, Ar-H), 8.02-8.08 (m, 3H, Ar-H) | 165.60 (C=O), 152.13 (C2), 147.97 (C8a), 144.49 (C4), 116.33 (C3) | researchgate.net |

| 2-(4-Bromophenyl) quinoline-4-carboxylic acid | DMSO-d₆ | 14.07 (s, 1H, COOH), 8.65 (d, 1H), 8.48 (s, 1H), 8.28 (d, 2H), 8.18 (d, 1H) | Not specified in source | nih.gov |

| 2-(4-Methoxyphenyl) quinoline-4-carboxylic acid | DMSO-d₆ | 13.97 (s, 1H, COOH), 8.62 (d, 1H), 8.41 (s, 1H), 8.28 (d, 2H), 3.85 (s, 3H, OCH₃) | Not specified in source | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. nih.govfrontiersin.org

The analysis of various 2-phenylquinoline-4-carboxamide derivatives consistently shows the protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the synthesized compound. researchgate.netnih.gov For example, the precursor, 2-phenylquinoline-4-carboxylic acid, shows a calculated [M+H]⁺ of 250.08233 and an experimentally found value of 250.08180. frontiersin.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses. Analogs with different substituents show corresponding mass shifts, such as 2-(4-bromophenyl)quinoline-4-carboxylic acid with a found [M+H]⁺ of 327.99585 and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid with a found [M+H]⁺ of 280.09592. nih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Analogs of this compound Data represents the mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-Phenylquinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | 250.08233 | 250.08180 | frontiersin.org |

| 2-Phenyl-N-(4-nitrophenyl) quinoline-4-carboxamide | C₂₂H₁₅N₃O₃ | 369.37 (as M.W.) | Not specified in source | researchgate.net |

| 2-Phenyl-N-(4-chlorophenyl) quinoline-4-carboxamide | C₂₂H₁₅N₂OCl | 358.82 (as M.W.) | Not specified in source | researchgate.net |

| 2-(4-Bromophenyl) quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 327.99285 | 327.99585 | nih.gov |

| 2-(4-(Trifluoromethyl)phenyl) quinoline-4-carboxylic acid | C₁₇H₁₀F₃NO₂ | 318.06972 | 318.07202 | nih.gov |

| 2-(4-Methoxyphenyl) quinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | 280.09290 | 280.09592 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, key vibrational bands confirm the presence of the amide and quinoline structures. researchgate.net

The most prominent absorption is the amide C=O stretching band, which typically appears in the region of 1630-1690 cm⁻¹. researchgate.net For instance, this band is observed at 1688.1 cm⁻¹ for 2-phenyl-N-(4-nitrophenyl)-quinoline-4-carboxamide and at 1635.24 cm⁻¹ for the 4-chloro-substituted analog. researchgate.net For secondary amides (N-H), a characteristic N-H stretching vibration is observed around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoline ring system appear in the 1500-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies (νₘₐₓ, cm⁻¹) for Analogs of this compound

| Analog | N-H Stretch | C=O Stretch | Aromatic C-H Stretch | C=N / C=C Stretch | Reference |

| 2-Phenyl-N-(4-nitrophenyl) quinoline-4-carboxamide | 3438.8 | 1688.1 | 3027.6 | 1586.6, 1510 | researchgate.net |

| 2-Phenyl-N-(4-chlorophenyl) quinoline-4-carboxamide | 3428.0 | 1635.24 | 3090.0 | 1564, 1416.0 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives. google.comacs.org Purity is typically assessed by analyzing the area percentage of the main compound peak in the chromatogram. Final compounds for further study are often required to have a purity of ≥95%. acs.org

A common approach for these types of aromatic compounds is reverse-phase HPLC. acs.org This method utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A typical mobile phase consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer. acs.org For applications compatible with mass spectrometry (LC-MS), volatile buffers such as formic acid or ammonia (B1221849) are used. acs.orgsielc.com Detection is commonly performed using a UV detector, often a photodiode array (PDA) detector that can monitor absorbance across a range of wavelengths (e.g., 190-450 nm). acs.org The products of synthesis are often checked for purity by methods including HPLC to ensure their quality before further use. google.com

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided sources, analysis of closely related analogs like N-(4-nitrophenyl)quinoline-2-carboxamide reveals key structural features. researchgate.net

In the crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, the molecule adopts a specific conformation where the quinoline and nitrophenyl ring systems are not coplanar. researchgate.net The crystal system is monoclinic with the space group P12(1)/c1. researchgate.net A crucial feature in the crystal packing of such carboxamides is the formation of intermolecular hydrogen bonds. In this analog, N—H···O hydrogen bonds link adjacent molecules into chains, creating a stable, ordered supramolecular architecture. researchgate.net This type of hydrogen bonding is a common motif in the crystal structures of carboxamides and plays a significant role in defining their solid-state properties.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Quinoline Carboxamide Analog

| Parameter | N-(4-nitrophenyl)quinoline-2-carboxamide | Reference |

| Molecular Formula | C₁₆H₁₁N₃O₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P12(1)/c1 | researchgate.net |

| a (Å) | 7.2928(3) | researchgate.net |

| b (Å) | 13.6807(6) | researchgate.net |

| c (Å) | 13.3131(7) | researchgate.net |

| β (˚) | 91.349(1) | researchgate.net |

| V (ų) | 1327.9 | researchgate.net |

| Z | 4 | researchgate.net |

| Key Feature | Molecules are linked into chains via intermolecular N—H···O hydrogen bonds. | researchgate.net |

Structure Activity Relationship Sar Investigations of N Methyl 2 Phenylquinoline 4 Carboxamide Derivatives

Impact of N-Substitution on the Carboxamide Nitrogen

The substituent on the carboxamide nitrogen is a critical determinant of the biological activity of these compounds. While the N-methyl group of the parent compound is often favored, research has explored the effects of various other substitutions.

Generally, increasing the length of the N-alkyl chain leads to a decrease in potency. The introduction of bulky or flexible substituents on the amide nitrogen can also be detrimental to activity. For instance, replacing the methyl group with longer alkyl chains or incorporating moieties like aminopropyl morpholine (B109124) can reduce potency, although in some specific cases, extending the linker length has led to improvements. acs.org In some series, replacing the N-methyl with an N-phenyl group has resulted in a significant drop in activity, highlighting the sensitivity of this position to steric and electronic changes. nih.gov

Table 1: Interactive Data on the Impact of N-Substitution

| Compound | N-Substituent | Biological Activity | Reference |

|---|---|---|---|

| N-methyl-2-phenylquinoline-4-carboxamide | -CH3 | Potent | nih.gov |

| N-phenyl derivative | -C6H5 | Weakly Active | nih.gov |

| Aminopropyl morpholine derivative | -(CH2)3-morpholine | Reduced Potency | acs.org |

Role of the 2-Phenyl Group: Substituent Effects and Conformational Preferences

The 2-phenyl group is a key feature of the scaffold, and its substitution pattern significantly impacts the molecule's interaction with its biological target. The crystal structure of related compounds, such as methyl 2-phenylquinoline-4-carboxylate, reveals that the phenyl group is often oriented at a dihedral angle to the quinoline (B57606) ring system, and this conformational preference is crucial for activity. iucr.org

The introduction of substituents on the 2-phenyl ring can modulate activity. For example, in some series, difluoro-substitution on the phenyl ring was found to be conducive to inhibitory activity, while chloro, methyl, or methoxy (B1213986) substitutions led to a decrease in potency. nih.gov In other studies, the introduction of a 4-methyl or 4-benzyl group on a related carboxamide series enhanced potency by eight-fold. nih.gov These findings underscore the importance of both the electronic nature and the position of the substituent on the 2-phenyl ring.

Table 2: Interactive Data on 2-Phenyl Group Substituent Effects

| Compound Series | 2-Phenyl Substituent | Effect on Activity | Reference |

|---|---|---|---|

| HDAC Inhibitors | Difluoro | Increased Potency | nih.gov |

| HDAC Inhibitors | Chloro, Methyl, Methoxy | Decreased Potency | nih.gov |

| P2X7R Antagonists | 4-Methyl, 4-Benzyl | Enhanced Potency | nih.gov |

Substituent Effects on the Quinoline Core (e.g., at C-6, C-7)

For instance, in the development of antimalarial agents, a 6-fluoro substituent was incorporated into the quinoline-4-carboxamide scaffold. acs.org This highlights that even small, electron-withdrawing groups on the quinoline core can have a profound impact on the desired biological activity. The strategic placement of substituents on the quinoline ring is a key approach to optimizing potency and selectivity.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance the properties of a lead compound. For the this compound scaffold, various bioisosteric replacements have been considered.

One approach involves replacing the quinoline nucleus with other heterocyclic systems. However, such modifications can significantly alter the compound's electronic distribution and three-dimensional structure, often leading to a loss of activity. Another strategy focuses on replacing the carboxamide linker. While alternatives like sulfonamides or reverse amides have been explored, the carboxamide group is often crucial for maintaining the necessary hydrogen bonding interactions with the receptor. nih.govdrughunter.com In some instances, replacing a labile benzanilide (B160483) core with a more stable biphenyl (B1667301) system in related quinoline carboxamides has been shown to improve stability in mouse plasma. nih.gov The trifluoroethylamine group has also been investigated as a potential bioisosteric replacement for amides, as it can enhance metabolic stability. drughunter.com

Correlations between Structural Motifs and Receptor Selectivity

Achieving receptor selectivity is a primary goal in drug design. For this compound derivatives, specific structural motifs have been correlated with selectivity for different biological targets. For example, in the development of histone deacetylase (HDAC) inhibitors, certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown significant selectivity for HDAC3 over other isoforms. nih.gov

The substitution pattern on the 2-phenyl ring and the quinoline core can be tailored to favor interaction with a specific receptor subtype. For instance, in a series of P2X7R antagonists, substitutions on the phenyl ring of carboxamide derivatives with groups like -OCF3, -CF3, and -CH3 improved selective inhibitory potency. nih.gov Similarly, the presence of a C-6 substituent on the quinoline ring has been shown to influence selective anticancer properties. rsc.org

Modulation of Ligand Efficiency through Structural Changes

Ligand efficiency (LE) is a measure that relates the potency of a compound to its size (typically the number of non-hydrogen atoms). core.ac.uk In the optimization of this compound derivatives, structural changes are often evaluated for their impact on LE. The goal is to enhance binding affinity without disproportionately increasing molecular weight or lipophilicity.

For example, the introduction of a 4-morpholinopiperidine (B1299061) moiety in one series improved both potency and ligand efficiency. acs.org Similarly, extending a linker by one carbon atom led to a 17-fold improvement in antiplasmodial activity and an excellent lipophilic ligand efficiency (LLE). acs.org These examples demonstrate that carefully chosen structural modifications can lead to more efficient binding, a key aspect of developing high-quality drug candidates. The relationship between lipophilicity and cytotoxic effects has also been noted, with more lipophilic 2-arylquinoline derivatives showing better IC50 values in certain cancer cell lines. rsc.org

Computational Chemistry and Molecular Modeling Investigations for N Methyl 2 Phenylquinoline 4 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand and its protein target. While specific docking studies on N-methyl-2-phenylquinoline-4-carboxamide are not extensively documented, research on analogous 2-phenylquinoline-4-carboxamide (B4668241) and related quinolone carboxamide derivatives provides a strong predictive framework for its binding behavior. mdpi.comresearchgate.net These studies have often targeted key proteins implicated in cancer, such as phosphatidylinositol 3-kinase (PI3Kα) and histone deacetylases (HDACs). mdpi.comnih.govfrontiersin.org

Docking studies on derivatives of the quinoline (B57606) carboxamide scaffold have successfully predicted their binding modes within the active sites of various enzymes. For instance, in studies involving PI3Kα, the quinolone carboxamide core consistently occupies the kinase domain's binding pocket. mdpi.commdpi.com The energetic analysis, often reported as a docking score or binding free energy, quantifies the strength of this interaction. A lower, more negative score typically indicates a more favorable binding pose.

The analysis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against PI3Kα revealed that the scaffold fits well within the binding site, and the calculated binding free energies (ΔG) correlate with experimental activity. mdpi.com Similarly, docking of 2-phenyl quinoline-4-carboxamide derivatives against various antibacterial, antifungal, and anticancer protein targets showed good binding affinities, suggesting their potential as therapeutic agents. researchgate.net These findings suggest that this compound would likely adopt a similar orientation, with the quinoline ring system forming the core of the interaction and the N-methyl carboxamide group participating in key polar contacts.

Table 1: Representative Docking Scores of Related Quinoline Derivatives

| Compound Derivative | Target Protein | Docking Score (unit) | Reference |

|---|---|---|---|

| N-(2-(4-methoxy-1-phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-(4-chlorophenyl)benzenesulfonamide | 11β-hydroxysteroid dehydrogenase | -118.42 (MolDock Score) | niscair.res.in |

| 6-chloro-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | PI3Kα | -101.54 (Docking Score) | mdpi.com |

| 4-Methylphenylquinoline-2-carboxylate | Glycogen Phosphorylase (GPb) | -7.2 (kcal/mol) | nih.gov |

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. For the broader class of quinoline carboxamides, studies have identified crucial interactions that stabilize the ligand-protein complex.

In the context of PI3Kα, derivatives have been shown to form hydrogen bonds with key residues in the kinase hinge region. mdpi.commdpi.com Studies on other quinoline derivatives targeting histone lysine (B10760008) demethylases (KDMs) also highlight the importance of hydrogen bonding and hydrophobic interactions for binding affinity. rsc.org

The essential pharmacophoric features for this class of compounds generally include:

A hydrogen bond acceptor (the carbonyl oxygen of the carboxamide).

A hydrogen bond donor (the amide N-H, though this is replaced by the N-methyl group in the target compound).

Aromatic/hydrophobic regions (the phenyl and quinoline rings) that engage in hydrophobic and pi-stacking interactions.

The N-methyl group on the carboxamide of this compound would eliminate the potential for a hydrogen bond donation from the amide nitrogen but could influence the compound's conformation and engage in favorable van der Waals or hydrophobic interactions within the binding pocket.

Table 2: Key Amino Acid Interactions for Related Quinoline Scaffolds

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Val882, Ser806, Asp964 | Hydrogen Bond | mdpi.com |

| 2,4-diphenylquinolines | KDM4B | His188, Glu190, His276 | Hydrogen Bond, Hydrophobic | researchgate.net |

| 2-arylquinolines | KDM4A/B/5A, HER-2 | Not Specified | General Binding Interaction | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For quinoline and quinazoline (B50416) derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their therapeutic effects. frontiersin.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations are used to assess the stability of the binding pose predicted by docking, observe conformational changes in the protein or ligand, and calculate binding free energies more accurately.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For a derivative, 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide, DFT calculations showed that the HOMO was localized over the methoxy (B1213986) phenyl and diphenylquinoline rings, while the LUMO included the carboxamide moiety. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The MEP map for this analogue revealed regions of negative potential around the carbonyl oxygen and quinoline nitrogen, identifying them as likely sites for electrophilic attack or hydrogen bonding. nih.govnih.gov These results imply that for this compound, the carbonyl oxygen would be a primary site for interaction with hydrogen bond donors in a protein target.

Chemoinformatics and Virtual Screening Strategies

Chemoinformatics combines computational methods with chemical information to support drug discovery. Virtual screening, a key chemoinformatic technique, involves screening large libraries of compounds computationally to identify those most likely to bind to a drug target.

The 2-phenylquinoline-4-carboxamide scaffold serves as an excellent starting point for such campaigns. A pharmacophore model can be constructed based on the key interaction features identified from docking and QSAR studies of active analogues. mdpi.com This model, representing the essential 3D arrangement of features required for activity, can then be used to rapidly screen virtual libraries for novel molecules that fit the model. This strategy has been successfully applied to identify novel inhibitors for various targets and could be used to discover new derivatives of this compound with enhanced potency or selectivity.

Mechanistic and Molecular Biology Studies of N Methyl 2 Phenylquinoline 4 Carboxamide and Its Analogs

Elucidation of Molecular Targets and Binding Specificity

Research into the molecular interactions of N-methyl-2-phenylquinoline-4-carboxamide and its analogs has identified specific binding affinities and inhibitory activities against certain enzymes and receptors.

While detailed kinetic studies on this compound's direct inhibition of histone deacetylases (HDACs) are not extensively documented in the provided results, the broader class of quinoline (B57606) derivatives has been investigated for effects on various enzymes, including protein kinases. google.com Analogs such as 3-cyanoquinolines have been highlighted as protein kinase inhibitors. google.com The therapeutic potential of such compounds is often evaluated through their ability to modulate the activity of these enzymes.

A significant body of research has focused on the interaction of this compound and its analogs with neurokinin (NK) receptors, particularly the NK3 receptor. google.comgoogle.com The mammalian peptide Neurokinin B (NKB) is the preferential endogenous ligand for the NK3 receptor. google.com

The activity of these compounds is determined by their capacity to inhibit the binding of radiolabeled NK3 ligands, such as [125I]-[Me-Phe7]-NKB or [3H]-Senktide, to human and guinea-pig NK3 receptors. google.com These binding assays are used to determine the concentration of a compound required to reduce the specific binding of the radiolabeled ligand by 50% (IC50). google.com Functional assays, which measure the inhibition of NKB-induced calcium mobilization, further confirm the antagonistic activity of these compounds at the human NK3 receptor. google.com this compound is identified as a member of a class of selective, non-peptide NK3 antagonists. google.com

Table 1: Receptor Binding Data for Quinoline-4-Carboxamide Analogs

| Compound Class | Target Receptor | Assay Type | Key Findings |

|---|---|---|---|

| This compound and analogs | Neurokinin 3 (NK3) | Radioligand Binding Assay | Inhibition of [125I]-[Me-Phe7]-NKB or [3H]-Senktide binding. google.com |

| This compound and analogs | Neurokinin 3 (NK3) | Functional Antagonism Assay | Inhibition of Neurokinin B-induced Ca++ mobilization. google.com |

Modulation of Cellular Pathways

The interaction of this compound and its analogs with their molecular targets initiates a cascade of events that modulate various cellular pathways.

Information regarding the specific inhibition of Plasmodium falciparum elongation factor 2 (PfEF2) by this compound was not found in the provided search results.

While the direct effects of this compound on cell cycle progression and apoptosis are not detailed, related quinoline derivatives have been associated with the induction of apoptosis. The broader therapeutic context for some quinoline-based compounds includes cancer, where modulation of cell life and death cycles is a key mechanism.

Specific studies detailing the interference of this compound with DNA or RNA transcription and translation were not available in the search results.

Target Validation through Gene Knockdown/Knockout Studies

The molecular target of the this compound analog, known as DDD107498 (also referred to as cabamiquine or M5717), has been identified as the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govmmv.org This essential protein is responsible for the GTP-dependent translocation of the ribosome along messenger RNA during protein synthesis. nih.gov The primary method for identifying this target was in vitro evolution of drug resistance coupled with whole-genome analysis. This approach consistently revealed that parasites resistant to DDD107498 harbored mutations in the gene encoding PfEF2. nih.gov

To definitively validate PfEF2 as the direct target of DDD107498, researchers performed targeted genetic modification studies. Instead of traditional gene knockdown or knockout, a functionally equivalent genetic validation was achieved by introducing transgenes into the parasite genome. Specifically, a wild-type (WT) version of the PfeEF2 gene and two different resistance-associated mutant alleles, Y186N and P754S, were integrated into the parasite's genome using an attP/attB integrase system. nih.govresearchgate.net This technique allows for the controlled expression of the inserted gene, enabling a direct assessment of its impact on the parasite's susceptibility to the compound.

Preclinical Biological Activity Assessment of N Methyl 2 Phenylquinoline 4 Carboxamide Derivatives

In vitro Antiparasitic Activity (e.g., Antimalarial Efficacy against Plasmodium falciparum)

The quinoline-4-carboxamide scaffold has been a focal point in the search for new antimalarial agents, particularly against Plasmodium falciparum, the deadliest species of malaria parasite. A series of quinoline-4-carboxamides was identified through a phenotypic screen against the blood stage of P. falciparum (3D7 strain). nih.govnih.gov The initial hit compound demonstrated moderate potency but had suboptimal physicochemical properties. nih.govnih.gov Optimization of this initial hit led to the development of lead molecules with low nanomolar in vitro potency and improved pharmacokinetic profiles. nih.govnih.gov

One notable derivative, DDD107498, emerged from this medicinal chemistry program, exhibiting excellent antimalarial properties, including activity against multiple life-cycle stages of the parasite. acs.org This compound acts through a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org Further studies confirmed that these derivatives maintain their level of activity across various drug-resistant strains of P. falciparum, including K1, W2, 7G8, TM90C2A, D6, and V1/S. nih.gov

Table 1: Antimalarial Activity of a Lead Quinoline-4-Carboxamide Derivative against Resistant P. falciparum Strains

| Compound | Strain | EC50 (nM) |

|---|---|---|

| Lead Compound | NF54 | 1 |

| K1 | 1.1 | |

| W2 | 1.3 | |

| 7G8 | 1.2 | |

| TM90C2A | 0.9 | |

| D6 | 1.1 | |

| V1/S | 1.4 |

Data sourced from studies on optimized quinoline-4-carboxamide derivatives. nih.gov

In vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have explored the antibacterial potential of 2-phenyl-quinoline-4-carboxylic acid derivatives. These compounds have been synthesized and evaluated against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net The evaluation is often conducted using agar (B569324) diffusion methods to determine the zone of inhibition and broth dilution methods to establish the minimum inhibitory concentration (MIC). nih.govnih.gov

Research has shown that some of these derivatives display promising antibacterial activity, particularly against Staphylococcus aureus. nih.govnih.gov For instance, specific compounds in one study demonstrated MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that modifications to the amide side chain at the C-2 phenyl group significantly influence antibacterial efficacy. nih.gov For example, the presence of a rigid cyclic amino group at the 2-phenyl position was found to be favorable for activity against Gram-positive bacteria. nih.gov In another study, some synthesized 2-phenyl quinoline-4-carboxamide derivatives showed promising activity with zones of inhibition ranging from 10 to 25 mm. researchgate.net

Table 2: Antibacterial Activity of Selected 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a₄ | Staphylococcus aureus | 64 |

| Escherichia coli | >256 | |

| 5a₇ | Staphylococcus aureus | 128 |

| Escherichia coli | 128 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. nih.govnih.gov

In vitro Antifungal Activity

The antifungal properties of quinoline (B57606) derivatives have also been investigated. nih.gov In a study focused on the synthesis of 2-phenyl quinoline-4-carboxamide derivatives, the resulting compounds were screened for their in vitro antifungal activity. researchgate.net The results were compared against the standard antifungal agent, fluconazole. researchgate.net

The synthetic versatility of the quinoline nucleus allows for various structural modifications, leading to a broad spectrum of biological actions. nih.gov In one study, modifications at the C-2, C-4, and C-6 positions of the quinoline ring were performed to obtain compounds with antifungal activity. nih.gov The findings showed that some derivatives exhibited selective action. For example, compounds with a C-2 methyl and C-4 ethyl disubstitution were active against yeast, while another derivative was effective only against filamentous fungi, with MIC ranges of 12.5–25 μg/ml. nih.gov Certain synthesized 2-phenyl quinoline-4-carboxamide derivatives demonstrated promising antifungal activity, with zones of inhibition between 10 and 25 mm. researchgate.net

In vitro Antineoplastic Activity in Cancer Cell Lines

The antineoplastic potential of N-methyl-2-phenylquinoline-4-carboxamide derivatives and related structures has been a significant area of research. Derivatives of 2-phenyl-4-quinolone have been identified as effective antimitotic agents. nih.gov For instance, the compound 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (CHM-1) showed potent anticancer activity against a wide array of human cancer cell lines in the NCI-60 screen. nih.gov

In other research, 2-substituted phenylquinoline-4-carboxylic acid moieties were incorporated into the structure of histone deacetylase (HDAC) inhibitors. nih.gov One such derivative, compound D28, demonstrated significant selective inhibition of HDAC3. nih.gov Further mechanistic studies in K562 cancer cells revealed that this compound induced G2/M cell cycle arrest and promoted apoptosis. nih.gov Additionally, a series of 2-phenyl quinoline-4-carboxamide derivatives (5a-j) were synthesized and evaluated for their anticancer activity using an MTT assay against two cancer cell lines, where several compounds showed good activity. researchgate.net

Table 3: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| CHM-1 | NCI-60 Panel | log GI50 | < -7.0 |

| D28 (HDAC Inhibitor) | K562 | IC50 (HDAC3) | 24.45 µM |

| Compound 5d | Two cancer cell lines | MTT Assay | Good Activity |

| Compound 5f | Two cancer cell lines | MTT Assay | Good Activity |

GI50 represents the concentration causing 50% growth inhibition. IC50 is the half-maximal inhibitory concentration. researchgate.netnih.govnih.gov

Studies on Anti-inflammatory Mechanisms

The quinoline framework is recognized as a valuable template for designing novel anti-inflammatory agents. nih.gov Derivatives of 2-phenyl quinoline have been synthesized and screened for their anti-inflammatory activity, often using the carrageenan-induced paw edema test in rats. abacademies.orgalliedacademies.org In these studies, some carboxamide derivatives have shown significant anti-inflammatory effects, comparable to the reference drug diclofenac (B195802) sodium. abacademies.orgalliedacademies.org

The mechanisms underlying these effects are diverse. Quinoline derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). nih.gov They have also been studied as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in inflammation and pain signaling. nih.gov One study identified a compound that may represent a good lead for developing potent and selective anti-inflammatory agents. alliedacademies.org

Antinociceptive and Analgesic Activity Investigations

Derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been evaluated for their potential to alleviate pain. abacademies.orgalliedacademies.org The peripheral analgesic activity is commonly assessed using the writhing test in mice, which is induced by acetic acid. abacademies.orgalliedacademies.org

In one such study, several newly synthesized 2-phenylquinoline-4-carboxamide derivatives were screened and showed a significant reduction in the number of writhes, indicating analgesic effects. alliedacademies.org One particular compound linked to a nucleoside analogue displayed a high rate of inhibition in the acetic acid-induced writhing test. abacademies.orgalliedacademies.org The quinoline heterocycle is considered a promising template for the development of new antinociceptive agents, with its activity influenced by the substituents on the quinoline ring. ijper.org

Table 4: Analgesic Activity of a Selected 2-Phenylquinoline-4-Carboxamide Derivative

| Compound | Test Model | Result |

|---|---|---|

| Compound 5 | Acetic Acid-Induced Writhing (Mice) | High inhibition rate |

Data from a study where compound 5 is a 2-phenylquinoline-4-carboxamide derivative linked to a nucleoside analogue. alliedacademies.org

Receptor Antagonism/Agonism Studies (e.g., Neurokinin receptors)

The 2-phenyl-4-quinolinecarboxamide structure has served as a template for developing potent and selective antagonists for neurokinin (NK) receptors, particularly the human neurokinin-3 (hNK-3) receptor. acs.orgnih.gov Initial compounds in this class showed moderate affinity for the hNK-3 receptor. nih.gov

Through stepwise chemical modifications, scientists have been able to modulate the affinity and selectivity of these compounds for both the neurokinin-3 and neurokinin-2 receptors. acs.org Docking studies using 3-D models of the hNK-3 and hNK-2 receptors helped guide the chemical design process, leading to the identification of compounds with potent and combined antagonist activity at both receptors. acs.org For example, one derivative emerged as a balanced, high-affinity antagonist for both hNK-3R and hNK-2R (Kᵢ = 0.8 nM for both). acs.org Another compound was identified as the first hNK-2R-selective antagonist from this chemical class. acs.org

Table 5: Neurokinin Receptor Binding Affinity of Selected 2-Phenylquinoline-4-Carboxamide Derivatives

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Compound 25 | hNK-3R | 0.8 |

| hNK-2R | 0.8 | |

| Compound 28 | hNK-3R | 193 |

| hNK-2R | 1.0 |

Kᵢ represents the inhibitory constant, a measure of binding affinity. acs.org

Comparative Efficacy Profiles across Related Analogs and Chemical Classes

The preclinical bioactivity of this compound and its derivatives has been the subject of extensive research, particularly in the pursuit of novel therapeutic agents. The efficacy of these compounds is intrinsically linked to their chemical structure, with minor modifications to the core quinoline-4-carboxamide scaffold leading to significant variations in biological activity. Structure-activity relationship (SAR) studies have been instrumental in elucidating these nuances, guiding the optimization of lead compounds for enhanced potency and improved pharmacokinetic profiles.

Research into a series of quinoline-4-carboxamides has demonstrated their potential as potent antimalarial agents. nih.govresearchgate.net An initial screening hit, a quinoline-4-carboxamide derivative (1), showed moderate potency against the blood stage of Plasmodium falciparum (3D7 strain) with a half-maximal effective concentration (EC50) of 120 nM. nih.govacs.org However, this compound exhibited suboptimal physicochemical properties, including high lipophilicity and poor metabolic stability. nih.govacs.org This prompted the synthesis and evaluation of a wide array of analogs to improve upon the initial hit's profile.

Systematic modifications of the substituents at various positions of the quinoline ring have allowed for a detailed comparison of the efficacy of related analogs. For instance, alterations at the R2 and R3 positions of the quinoline-4-carboxamide core have been a key focus. The introduction of different amine functionalities at the R3 position was found to generally decrease lipophilicity and enhance both solubility and microsomal stability. nih.gov While small heterocyclic groups at this position were not well-tolerated, the incorporation of a 4-morpholinopiperidine (B1299061) moiety led to a compound (24) with improved potency (EC50 = 0.15 µM). nih.gov

Further optimization by extending the carbon linker at the R3 position resulted in a 17-fold increase in antiplasmodial activity, yielding a compound (27) with an EC50 of 4 nM. nih.govacs.org This enhancement in in vitro potency translated to improved in vivo efficacy, with an ED90 of 2.6 mg/kg in a mouse model. acs.org The strategic replacement of a tolyl group with various primary and secondary amines at the R3 position also led to derivatives with better metabolic stability and solubility. nih.gov

The substituent at the R2 position also plays a critical role in determining the efficacy of these compounds. Studies have shown that reducing the basicity at this position can lead to a decrease in potency. nih.gov For example, replacing a pyrrolidine (B122466) group with a morpholine (B109124) group in one analog resulted in a 12-fold drop in potency. nih.gov An optimized analog (2) demonstrated excellent in vivo efficacy, achieving a complete cure in a P. berghei mouse model at a dose of 4 x 30 mg/kg and an ED90 between 0.1 and 0.3 mg/kg. nih.govacs.org Several other analogs (40, 43, and 44) also showed excellent activity at a low dose of 1 mg/kg for 4 days, with a greater than 99% reduction in parasitemia. acs.org

The comparative efficacy of these quinoline-4-carboxamide derivatives extends to their activity against different cancer cell lines. In one study, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide were synthesized and evaluated for their anticancer properties. mdpi.com Notably, compound 16 from this series showed significant inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) cells with an IC50 of 13 µM. mdpi.com Another study on 2-phenyl quinoline-4-carboxamide derivatives identified compounds with promising antibacterial, antifungal, and anticancer activities. researchgate.net Specifically, compounds 5b, 5d, 5f, and 5h from this series demonstrated good anticancer activity. researchgate.net

Furthermore, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govfrontiersin.org In this chemical class, compound D28, a hydroxamic acid derivative, exhibited good potency against a panel of cancer cell lines. nih.gov Its hydrazide analog, D29, showed remarkably improved enzyme inhibitory activities, particularly with high selectivity for HDAC3. nih.govfrontiersin.org

The following tables provide a comparative overview of the efficacy of various this compound analogs and related chemical classes based on published research findings.

Table 1: Comparative in vitro Efficacy of Quinoline-4-Carboxamide Analogs against P. falciparum

| Compound | R2 Substituent | R3 Substituent | EC50 (nM) nih.govacs.org |

| 1 | N-methyl | p-tolyl | 120 |

| 24 | N-(2-(pyrrolidin-1-yl)ethyl) | 4-morpholinopiperidine | 150 |

| 27 | N-(2-(pyrrolidin-1-yl)ethyl) | N-(4-morpholinobutyl) | 4 |

| 46 | N-(2-(morpholino)ethyl) | 4-(pyrrolidin-1-ylmethyl)phenyl | - |

| 2 | N-(2-(pyrrolidin-1-yl)ethyl) | 4-(pyrrolidin-1-ylmethyl)phenyl | - |

Table 2: Comparative in vivo Efficacy of Quinoline-4-Carboxamide Analogs in a P. berghei Mouse Model

| Compound | ED90 (mg/kg) nih.govacs.org | Parasitemia Reduction at 1 mg/kg (%) acs.org |

| 2 | 0.1 - 0.3 | >99 |

| 27 | 2.6 | - |

| 40 | - | >99 |

| 41 | - | - |

| 43 | - | >99 |

| 44 | - | >99 |

Table 3: Comparative Anticancer Activity of Related Quinolone and Quinoline Carboxamide Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) mdpi.comnih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | 16 | Caco-2 | 13 |

| 2-Phenylquinoline-4-carboxylic acid (HDAC Inhibitor) | D28 | K562 | 1.02 |

| 2-Phenylquinoline-4-carboxylic acid (HDAC Inhibitor) | D28 | U266 | 1.08 |

| 2-Phenylquinoline-4-carboxylic acid (HDAC Inhibitor) | D28 | U937 | 1.11 |

Future Directions and Research Perspectives for N Methyl 2 Phenylquinoline 4 Carboxamide Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinoline-4-carboxylic acids and their subsequent carboxamide derivatives has traditionally relied on classic methods like the Pfitzinger and Doebner reactions. researchgate.netmdpi.com However, these pathways often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.netmdpi.com Future research will prioritize the development of novel synthetic methodologies that are not only more efficient but also align with the principles of green chemistry.

Key areas of development include:

One-Pot Procedures: The development of one-pot, multi-component reactions is a significant goal. For instance, an efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acids has been reported using a novel catalyst under solvent-free conditions, achieving high yields in short reaction times. researchgate.net Another approach involves a one-pot chlorination and amide formation from a 2-hydroxyquinoline-4-carboxylic acid precursor. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions and improve yields in Pfitzinger-type syntheses of quinoline-4-carboxylic acids. researchgate.netnih.govacs.org Further exploration of microwave-assisted organic synthesis (MAOS) can make the production of N-methyl-2-phenylquinoline-4-carboxamide and its analogs faster and more energy-efficient. researchgate.net

Novel Catalysts and Reaction Media: Research into new, efficient, and recyclable catalysts, such as heterogeneous acid catalysts, can reduce waste and simplify purification processes. researchgate.net The use of environmentally benign solvents or solvent-free conditions is another critical aspect of sustainable synthesis. researchgate.netresearchgate.net

Innovative Synthetic Routes: Developing entirely new routes, such as the synthesis of quinoline-4-carboxamides from N-vinylisatins via a modified Pfitzinger reaction, offers milder, metal-free conditions. researchgate.net Efficient multi-step routes designed for rapid access to a variety of analogs, incorporating Suzuki couplings to introduce diverse substituents, will also be crucial for building libraries for structure-activity relationship (SAR) studies. nih.govacs.org

| Parameter | Traditional Methods (e.g., Classic Pfitzinger) | Modern & Future Methodologies |

|---|---|---|

| Conditions | Harsh (e.g., strong base, high temperature) | Mild, metal-free conditions researchgate.net |

| Efficiency | Often low yields, long reaction times researchgate.net | High yields (84-93%), short reaction times (12-30 min) researchgate.net |

| Sustainability | Use of toxic reagents and solvents researchgate.net | Solvent-free, microwave irradiation, recyclable catalysts researchgate.netresearchgate.net |

| Procedure | Multi-step, complex workup | One-pot procedures, simplified workup researchgate.netnih.govacs.org |

Discovery of Unexplored Biological Targets for Quinoline-4-Carboxamides

The initial discovery of the biological activity of many quinoline-4-carboxamides has come from phenotypic screens, where compounds are tested for their effect on whole cells or organisms without a preconceived target. nih.govacs.orgmmv.org This approach has revealed unexpected activities and suggests that the full therapeutic potential of this compound class is yet to be realized. A significant future endeavor will be the systematic discovery of novel biological targets.

A landmark success in this area was the identification of the Plasmodium falciparum translation elongation factor 2 (PfEF2) as the target for the antimalarial quinoline-4-carboxamide derivative DDD107498. nih.govacs.orgresearchgate.netnih.gov This discovery of a novel antimalarial mechanism of action underscores the potential for finding other first-in-class inhibitors. nih.govresearchgate.net Research indicates that quinoline (B57606) and quinolone carboxamides can act as inhibitors of a diverse range of targets, including topoisomerases, protein kinases, and human dihydroorotate (B8406146) dehydrogenase, as well as agonists for cannabinoid receptors. nih.gov This versatility suggests that this compound and its analogs could be effective against a variety of diseases, from cancer to inflammatory conditions. orientjchem.orgnih.gov Future screening campaigns against diverse target classes and in various disease models will be essential to uncover this untapped potential.

Application of Advanced Computational Techniques for Rational Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. mdpi.com For this compound research, these techniques will be instrumental in accelerating the development of derivatives with improved properties.

Future applications will include:

Quantitative Structure-Activity Relationship (QSAR): The use of three-dimensional QSAR (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can build predictive models that correlate the structural features of quinoline-4-carboxamide analogs with their biological activity. mdpi.com These models provide contour maps that highlight regions of the molecule where modifications are likely to enhance potency, guiding the synthesis of more effective compounds. mdpi.com

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations are used to predict how a ligand binds to the active site of a protein target, analyzing the binding affinity and specific interactions like hydrogen bonds. mdpi.comresearchgate.net This information is critical for designing derivatives with higher specificity and affinity. Pharmacophore modeling can identify the essential three-dimensional arrangement of features required for biological activity, which can be used to screen virtual libraries for new hits or to guide the design of novel scaffolds. researchgate.netnih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues, saving significant time and resources.

Exploration of Multimodal Mechanism of Action

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug interacts with multiple targets. nih.gov This can lead to enhanced efficacy or be the source of off-target effects. The broad biological activity profile of the quinoline scaffold suggests that its derivatives may act via multimodal mechanisms. orientjchem.orgnih.gov

Future research should investigate the possibility that this compound and its analogs engage multiple targets or pathways simultaneously. For example, quinoline-containing antimalarials are thought to interfere with several processes in the parasite, including hemoglobin digestion and heme polymerization. nih.govnih.gov Similarly, anticancer quinolines can act by binding to DNA, generating oxidative stress, and inhibiting various kinases. orientjchem.orgnih.gov Understanding these complex mechanisms is crucial for optimizing therapeutic effects and predicting potential side effects. A compound with multistage activity against a pathogen, like some antimalarial quinoline-4-carboxamides, might achieve this through a single, crucial target present in all stages or by acting on different targets at different stages of the life cycle. nih.govacs.org

Integration with Modern Chemical Biology Techniques for Target Deconvolution